VIT-2763

Description

VAMIFEPORT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

ferroportin inhibito

Properties

IUPAC Name |

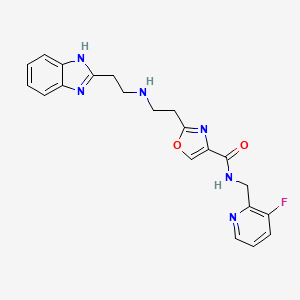

2-[2-[2-(1H-benzimidazol-2-yl)ethylamino]ethyl]-N-[(3-fluoropyridin-2-yl)methyl]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O2/c22-14-4-3-9-24-17(14)12-25-21(29)18-13-30-20(28-18)8-11-23-10-7-19-26-15-5-1-2-6-16(15)27-19/h1-6,9,13,23H,7-8,10-12H2,(H,25,29)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYVRFXIVWUGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNCCC3=NC(=CO3)C(=O)NCC4=C(C=CC=N4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095668-10-1 | |

| Record name | Vamifeport [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095668101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VAMIFEPORT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUF66UD0KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vamifeport: A Hepcidin Mimetic Forging a New Path in Iron Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vamifeport (formerly VIT-2763) is a first-in-class, orally bioavailable small molecule that acts as a hepcidin mimetic by directly inhibiting the iron transporter ferroportin.[1] In conditions of iron overload and ineffective erythropoiesis, such as β-thalassemia and sickle cell disease, vamifeport has demonstrated the potential to restore iron homeostasis, improve hematological parameters, and reduce iron-related toxicities. This technical guide provides a comprehensive overview of vamifeport, including its mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Introduction: The Hepcidin-Ferroportin Axis and the Promise of Vamifeport

Iron homeostasis is meticulously regulated by the peptide hormone hepcidin, which acts as the master regulator of systemic iron levels.[2][3] Hepcidin binds to ferroportin, the sole known cellular iron exporter, triggering its internalization and degradation.[1][4] This process effectively traps iron within cells, particularly enterocytes, macrophages, and hepatocytes, thereby reducing iron absorption and release into the bloodstream.[2][3] In several hematological disorders, including β-thalassemia and sickle cell disease, hepcidin expression is suppressed, leading to excessive ferroportin activity, increased iron absorption, and pathological iron overload.[1][5]

Vamifeport emerges as a promising therapeutic strategy by mimicking the function of hepcidin. As a direct ferroportin inhibitor, vamifeport offers a targeted approach to rectify the underlying iron dysregulation in these conditions.[1][3]

Mechanism of Action: Direct Ferroportin Inhibition

Vamifeport is a small-molecule inhibitor that directly targets ferroportin.[1] Its mechanism of action involves competing with the natural ligand, hepcidin, for binding to ferroportin.[6][7] This interaction leads to the internalization and subsequent degradation of the ferroportin transporter, thereby reducing the efflux of iron from cells into the plasma.[3][6][7] Cryo-electron microscopy studies have revealed that vamifeport binds to a central cavity within ferroportin, with its binding site partially overlapping that of hepcidin, which explains their competitive relationship.[6][7] Although vamifeport induces ferroportin ubiquitination, internalization, and degradation similarly to hepcidin, the kinetics are reported to be slower.[6][7]

Signaling Pathway of Vamifeport Action

Quantitative Data Summary

The efficacy of vamifeport has been evaluated in both preclinical models and human clinical trials. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of Vamifeport in Mouse Models

| Model | Treatment | Key Findings | Reference |

| Hbbth3/+ (β-thalassemia) | 30 mg/kg vamifeport | 77% decrease in serum iron | [1] |

| 100 mg/kg vamifeport | 84% decrease in serum iron | [1] | |

| 52-65% reduction in relative spleen weight | [1] | ||

| Improved hemoglobin and RBC count | [2] | ||

| Townes (Sickle Cell Disease) | 60 mg/kg vamifeport (twice daily for 6 weeks) | Reduced intracellular HbS concentration | [8] |

| Decreased markers of hemolysis (plasma heme, LDH, bilirubin) | [8] | ||

| Reduced plasma soluble VCAM-1 | [8] | ||

| Hfe C282Y (Hemochromatosis) | 40 or 110 mg/kg vamifeport | Correction of serum iron to wild-type levels | [1][3] |

| Prevention of liver iron retention | [1] |

Table 2: Clinical Pharmacodynamics of Vamifeport

| Study Population | Dose | Key Pharmacodynamic Effects | Reference |

| Healthy Volunteers (Phase I) | Single doses ≥60 mg | Rapid, temporary decrease in serum iron levels | [9] |

| Multiple doses | Temporary decrease in mean transferrin saturation (TSAT) | [9] | |

| Detectable plasma levels 15-30 min post-dose | [2] | ||

| Half-life of 1.9-5.3 hours on Day 1 | [2] | ||

| Non-Transfusion-Dependent β-Thalassemia (NTDT) Patients (Phase IIa) | 60 mg or 120 mg (once or twice daily for 12 weeks) | Decrease in serum iron by 12.2-14.5 µmol/L 2h post-first dose | [10] |

| Decrease in TSAT by 33.6-37.2% 2h post-first dose | [10] | ||

| Favorable safety and tolerability profile | [10] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to evaluate the efficacy and mechanism of vamifeport.

In Vitro Ferroportin Inhibition Assay

-

Objective: To determine the in vitro potency of vamifeport in inhibiting cellular iron efflux.

-

Cell Line: Human breast cancer cell line T47D, which expresses ferroportin.[2]

-

Methodology:

-

T47D cells are incubated with the stable iron isotope 58Fe sulfate to load the cells with iron.[2]

-

Cells are then treated with varying concentrations of vamifeport or hepcidin as a positive control.

-

The amount of 58Fe released from the cells into the culture medium is quantified over time using mass spectrometry.

-

The dose-dependent inhibition of iron efflux is measured to determine the EC50 value for vamifeport.[3]

-

Preclinical Efficacy in Mouse Models

-

Objective: To assess the in vivo effects of vamifeport on anemia, ineffective erythropoiesis, and iron overload.

-

Animal Models:

-

General Protocol:

-

Mice are typically fed a low-iron diet.[1]

-

Vamifeport is administered orally, twice daily, at doses ranging from 30 to 110 mg/kg for a specified period (e.g., 5-6 weeks).[1][8]

-

To trace newly absorbed iron, drinking water can be supplemented with a stable iron isotope such as 58Fe.[1][8]

-

Blood samples are collected to measure hematological parameters (hemoglobin, RBC count), serum iron, and transferrin saturation.

-

At the end of the study, organs such as the spleen and liver are harvested to assess their weight and iron content.[1][2]

-

Experimental Workflow for Preclinical Evaluation

Clinical Trial Methodology (Phase IIa in NTDT)

-

Objective: To assess the safety, tolerability, and pharmacodynamic effects of vamifeport in adults with non-transfusion-dependent β-thalassemia.[10]

-

Study Design: Double-blind, randomized, placebo-controlled.[10]

-

Patient Population: Adults with NTDT, defined as requiring less than 5 units of red blood cells in the 24 weeks prior to randomization.[10]

-

Treatment Regimen:

-

Endpoints:

Conclusion and Future Directions

Vamifeport represents a significant advancement in the development of targeted therapies for disorders of iron overload. Its oral bioavailability and direct mechanism of action as a hepcidin mimetic offer a convenient and potentially highly effective treatment modality.[1] Preclinical and early clinical data have consistently demonstrated its ability to reduce iron levels and improve hematological parameters in relevant disease models and patient populations.[1][10]

Ongoing and future clinical trials will be crucial in further defining the efficacy and safety profile of vamifeport, and in establishing its role in the management of β-thalassemia, sickle cell disease, and other conditions characterized by dysregulated iron homeostasis. The continued investigation of this novel ferroportin inhibitor holds the promise of a new therapeutic paradigm for patients with these debilitating diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Vamifeport: Monography of the First Oral Ferroportin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 4. Hepcidin targets ferroportin for degradation in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structures of ferroportin in complex with its specific inhibitor vamifeport | eLife [elifesciences.org]

- 7. biorxiv.org [biorxiv.org]

- 8. ashpublications.org [ashpublications.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Safety and pharmacodynamics of the ferroportin inhibitor vamifeport in patients with non-transfusion-dependent β-thalassemia: results from a randomized phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oral Ferroportin Inhibitor VIT-2763: A Deep Dive into its Modulation of Systemic Iron Homeostasis

For Immediate Release

This technical whitepaper provides an in-depth analysis of VIT-2763 (also known as vamifeport), a first-in-class oral ferroportin inhibitor, and its effects on systemic iron homeostasis. Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the underlying biological pathways.

Executive Summary

This compound is a small-molecule therapeutic agent that mimics the action of the natural iron regulatory hormone hepcidin. By binding to the iron exporter ferroportin, this compound triggers its internalization and degradation, thereby restricting iron absorption from the duodenum and the release of recycled iron from macrophages. This mechanism of action has shown promise in preclinical models of iron-overload disorders such as β-thalassemia and sickle cell disease, where it can ameliorate anemia and reduce ineffective erythropoiesis.[1][2] Phase I clinical trials in healthy volunteers have demonstrated that this compound is well-tolerated and effectively reduces systemic iron levels.[3][4] This document consolidates the current knowledge on this compound, presenting a comprehensive technical overview for the scientific community.

Mechanism of Action: Mimicking the Master Regulator

Systemic iron balance is primarily controlled by the hepcidin-ferroportin axis.[5] Hepcidin, a peptide hormone synthesized by the liver, binds to ferroportin, the sole known cellular iron exporter. This binding event leads to the ubiquitination, internalization, and subsequent lysosomal degradation of ferroportin, effectively trapping iron within cells and lowering plasma iron concentrations.[1][6]

In several iron-related disorders, such as β-thalassemia, hepcidin expression is pathologically low, leading to excessive ferroportin activity and consequent iron overload.[1] this compound acts as a hepcidin mimetic. It is a small molecule that, despite being structurally unrelated to the hepcidin peptide, binds to ferroportin and initiates a similar cascade of ubiquitination and degradation.[1][6] This action blocks iron efflux from enterocytes, macrophages, and hepatocytes, thereby reducing dietary iron absorption and serum iron levels.[2][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro, preclinical, and clinical studies of this compound.

In Vitro Potency

| Cell Line | Assay | Parameter | Value (Mean ± SD) | Reference |

| T47D (Human Breast Cancer) | 58Fe Efflux Inhibition | EC50 (this compound) | 68 ± 21 nM | [7][8] |

| T47D (Human Breast Cancer) | 58Fe Efflux Inhibition | EC50 (Hepcidin) | 123 ± 46 nM | [7][8] |

| J774 (Murine Macrophage) | Iron Retention | EC50 (Hepcidin) | 39 ± 20 nM | [1] |

Preclinical Efficacy in Hbbth3/+ Mouse Model of β-Thalassemia

| Parameter | Treatment Group | Result | % Change vs. Vehicle | Reference |

| Serum Iron | This compound (30 mg/kg) | Significantly Decreased | -77% | [9] |

| This compound (100 mg/kg) | Significantly Decreased | -84% | [9] | |

| Hemoglobin | This compound (30 & 100 mg/kg) | Significantly Increased | - | [1][9] |

| RBC Count | This compound (30 & 100 mg/kg) | Significantly Increased | - | [1][9] |

| Reticulocyte Count | This compound (30 & 100 mg/kg) | Significantly Decreased | - | [1][9] |

| Spleen Weight | This compound (30 mg/kg) | Significantly Reduced | -52% | [9] |

| This compound (100 mg/kg) | Significantly Reduced | -65% | [9] |

Phase I Clinical Trial in Healthy Volunteers

| Study Phase | Dose | Key Pharmacodynamic Effect | Reference |

| Single Ascending Dose (SAD) | ≥60 mg | Temporary decrease in mean serum iron levels | [3][4][5] |

| Multiple Ascending Dose (MAD) | 60 mg & 120 mg (once or twice daily) | Temporary decrease in mean serum iron and transferrin saturation | [3][9] |

| Study Phase | Dose | Pharmacokinetic Parameter (T1/2) | Reference |

| SAD | 5-240 mg | 1.9 to 5.3 hours | [3][4][5] |

| MAD (Day 7) | 60-120 mg | 2.6 to 5.3 hours | [3][4][5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, based on the available information.

In Vitro Ferroportin Functional Assay (Iron Efflux)

-

Objective: To determine the potency of this compound in inhibiting ferroportin-mediated iron export from cells.

-

Cell Line: T47D, a human breast cancer cell line that endogenously expresses ferroportin.[7][8]

-

Methodology:

-

T47D cells are incubated for approximately 20 hours with iron sulfate labeled with a stable isotope (58Fe).[1][7]

-

After incubation, cells are washed to remove extracellular iron.

-

Cells are then treated with varying concentrations of this compound or human hepcidin (as a positive control).

-

The amount of 58Fe exported from the cells into the supernatant is quantified over time.[1]

-

Dose-response curves are generated to calculate the EC50 value, representing the concentration at which the compound inhibits 50% of the iron efflux.[7][8]

-

Ferroportin Internalization and Ubiquitination Assays

-

Objective: To confirm that this compound induces the internalization and ubiquitination of ferroportin, similar to hepcidin.

-

Cell Lines:

-

Internalization Protocol (MDCK-FPN-HaloTag):

-

Cells are labeled with a fluorescent ligand (e.g., TMR-HaloTag).

-

Labeled cells are treated with this compound or hepcidin for various time points (e.g., 20 minutes to 18 hours).[1]

-

Ferroportin internalization is visualized and quantified using fluorescence microscopy.

-

-

Ubiquitination Protocol (J774 cells):

-

J774 cells are treated with this compound or hepcidin.

-

Cell lysates are prepared, and ferroportin is isolated via immunoprecipitation using anti-ferroportin antibodies.

-

The immunoprecipitated proteins are then analyzed by western blot using anti-ubiquitin antibodies to detect the ubiquitination status of ferroportin.[1][6]

-

In Vivo Efficacy in a Mouse Model of β-Thalassemia

-

Objective: To evaluate the therapeutic effect of this compound on anemia and iron overload in a disease-relevant animal model.

-

Animal Model: Hbbth3/+ mice, a well-established model of β-thalassemia intermedia that exhibits ineffective erythropoiesis, anemia, and iron overload.[1]

-

Experimental Workflow:

-

Hbbth3/+ mice are treated with this compound (e.g., 30 mg/kg, 100 mg/kg) or a vehicle control, typically via oral gavage, for a specified period (e.g., 3-7 weeks).[9][10]

-

Blood samples are collected periodically to analyze hematological parameters (hemoglobin, RBC count, reticulocytes) using a hematology analyzer.[1][10]

-

Serum is isolated to measure iron concentration and transferrin saturation.[10]

-

At the end of the study, tissues such as the liver and spleen are harvested to measure iron content and assess organ pathology (e.g., spleen weight).[1][9]

-

Erythropoiesis is assessed by analyzing erythroid precursor populations in the bone marrow and spleen via flow cytometry.[9]

-

References

- 1. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]

- 2. ashpublications.org [ashpublications.org]

- 3. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral ferroportin inhibitor this compound: First-in-human, phase 1 study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. mdpi.com [mdpi.com]

Vamifeport: A Technical Deep Dive into the First-in-Class Oral Ferroportin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vamifeport (VIT-2763) is a pioneering, orally bioavailable small molecule inhibitor of ferroportin, the sole known cellular iron exporter in vertebrates. By mimicking the action of the natural iron-regulatory hormone hepcidin, vamifeport blocks the egress of iron from enterocytes, macrophages, and hepatocytes into the plasma. This mechanism of action effectively restricts iron availability for erythropoiesis and is being investigated as a novel therapeutic strategy for iron-overload disorders and hemoglobinopathies, such as β-thalassemia and sickle cell disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and the molecular mechanism of action of vamifeport. Detailed summaries of key preclinical and clinical experimental protocols are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

Vamifeport is a synthetic organic molecule with a complex heterocyclic structure.

IUPAC Name: 2-(2-((2-(1H-benzo[d]imidazol-2-yl)ethyl)amino)ethyl)-N-((3-fluoropyridin-2-yl)methyl)oxazole-4-carboxamide

Chemical Formula: C₂₁H₂₁FN₆O₂[1]

Molecular Weight: 408.4 g/mol [1]

CAS Number: 2095668-10-1

| Property | Value | Source |

| Molecular Weight | 408.4 g/mol | [1] |

| logP | 1.3 | DrugBank Online |

| Polar Surface Area | 108.73 Ų | DrugBank Online |

| Hydrogen Bond Donors | 3 | DrugBank Online |

| Hydrogen Bond Acceptors | 5 | DrugBank Online |

| Rotatable Bonds | 9 | DrugBank Online |

| Solubility | Soluble in DMSO | MedKoo Biosciences |

| Melting Point (HCl salt) | 198–201 °C | Benchchem |

| Melting Point (Tosylate salt) | 185–188 °C | Benchchem |

Mechanism of Action and Signaling Pathway

Vamifeport's therapeutic effect is derived from its direct inhibition of ferroportin (FPN), also known as Solute Carrier Family 40 Member 1 (SLC40A1). Ferroportin is the critical protein responsible for exporting iron from cells into the bloodstream. The activity of ferroportin is naturally regulated by the peptide hormone hepcidin. In conditions of high iron or inflammation, hepcidin binds to ferroportin, inducing its internalization and degradation, thereby reducing systemic iron levels.

Vamifeport mimics the inhibitory action of hepcidin. It binds to ferroportin, promoting its internalization and subsequent degradation, which in turn blocks cellular iron efflux. This leads to a reduction in plasma iron levels and transferrin saturation. In diseases like β-thalassemia, where ineffective erythropoiesis leads to suppressed hepcidin and subsequent iron overload, vamifeport's ability to restrict iron availability is being explored as a means to improve red blood cell production and reduce iron-related toxicity.[2]

Pharmacokinetic Properties

Pharmacokinetic studies in both animals and humans have demonstrated that vamifeport is orally bioavailable and rapidly absorbed.

| Parameter | Value | Species | Study Type | Source |

| Absorption | Detectable in plasma 15-30 minutes post-dose | Human | Phase I Clinical Trial | [1] |

| Time to Minimum Serum Iron | ~4 hours | Mouse | Preclinical | [3] |

| Half-life (single dose) | 1.9 - 5.3 hours | Human | Phase I Clinical Trial | [1] |

| Half-life (multiple doses) | 2.1 - 5.3 hours | Human | Phase I Clinical Trial | [1] |

| Accumulation | No evidence of drug accumulation after 7 days of repeated dosing | Human | Phase I Clinical Trial | [1] |

Key Experimental Protocols

Preclinical Evaluation in a Mouse Model of β-Thalassemia (Hbbth3/+)

Objective: To assess the effect of vamifeport on anemia, ineffective erythropoiesis, and iron overload in a murine model of non-transfusion-dependent β-thalassemia.

Methodology:

-

Animal Model: Hbbth3/+ mice, which mimic the pathophysiology of β-thalassemia intermedia.

-

Dosing: Mice were orally administered with vamifeport at doses of 30 mg/kg or 100 mg/kg, or a vehicle control, twice daily for 5 weeks.[2]

-

Diet: Mice were fed a low-iron diet and provided with drinking water containing 250 ppm of the stable iron isotope ⁵⁸Fe to standardize iron intake.[2]

-

Parameters Measured:

-

Serum iron levels

-

Transferrin saturation (TSAT)

-

Hemoglobin levels

-

Red blood cell (RBC) counts

-

Reticulocyte counts

-

Spleen weight

-

Organ iron levels

-

Markers of erythropoiesis

-

Workflow:

Phase I Clinical Trial in Healthy Adult Volunteers

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses of vamifeport.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled study.

-

Participants: 72 healthy adult volunteers.[3]

-

Dosing Regimens:

-

Parameters Measured:

-

Adverse events

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life)

-

Pharmacodynamic markers (serum iron, transferrin saturation)

-

Phase IIa Clinical Trial in Patients with Non-Transfusion-Dependent β-Thalassemia (NTDT)

Objective: To assess the safety, tolerability, and pharmacodynamic effects of vamifeport in adults with NTDT.

Methodology:

-

Study Design: A 12-week, double-blind, randomized, placebo-controlled study (NCT04364269).[4][5]

-

Dosing:

-

Primary Endpoint: Safety and tolerability.

-

Secondary Endpoint: Iron-related pharmacodynamic effects (e.g., serum iron and transferrin saturation).[4]

Summary of Key Findings

-

Preclinical: In the Hbbth3/+ mouse model of β-thalassemia, vamifeport significantly decreased serum iron levels (by 77% and 84% at 30 and 100 mg/kg, respectively) and spleen weight, and improved hematological parameters, indicating an amelioration of anemia and ineffective erythropoiesis.[1] In a mouse model of sickle cell disease, vamifeport reduced hemolysis and inflammation.[6]

-

Clinical (Phase I): In healthy volunteers, vamifeport was well-tolerated with single oral doses up to 240 mg and multiple doses up to 120 mg twice daily.[1][3] It demonstrated a rapid and transient reduction in serum iron levels and transferrin saturation.[2][3]

-

Clinical (Phase IIa): In patients with NTDT, vamifeport showed a favorable safety and tolerability profile over 12 weeks. It led to a rapid decrease in serum iron and transferrin saturation levels, which remained below baseline throughout the study.[4][5]

Conclusion

Vamifeport represents a promising novel oral therapy for disorders characterized by iron dysregulation. Its targeted mechanism of action, favorable pharmacokinetic profile, and encouraging preclinical and early clinical data provide a strong rationale for its continued development for the treatment of β-thalassemia, sickle cell disease, and other related conditions. Further research will be crucial to fully elucidate its long-term efficacy and safety in these patient populations.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Vamifeport: Monography of the First Oral Ferroportin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and pharmacodynamics of the ferroportin inhibitor vamifeport in patients with non-transfusion-dependent β-thalassemia: results from a randomized phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

Preclinical Pharmacology of VIT-2763: A Technical Guide

Introduction: VIT-2763, also known as vamifeport, is a novel, orally bioavailable small-molecule inhibitor of ferroportin.[1][2] Ferroportin is the only known iron exporter in vertebrates, playing a crucial role in regulating iron homeostasis. By blocking ferroportin, this compound mimics the action of the natural peptide hormone hepcidin, which is the master regulator of iron metabolism.[3][4] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activities, and pharmacokinetic/pharmacodynamic profile. This information is intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound acts as a functional mimic of hepcidin, directly targeting ferroportin to inhibit its iron export activity.[3] The binding of this compound to ferroportin triggers a cascade of events that ultimately leads to the internalization and degradation of the transporter protein.[3][4] This process involves the ubiquitination of ferroportin, marking it for removal from the cell surface.[3] By reducing the number of functional ferroportin molecules on the cell membrane, this compound effectively blocks the efflux of iron from key cell types, including enterocytes, macrophages, and hepatocytes.[5] This leads to a decrease in dietary iron absorption and a reduction in the release of recycled iron from macrophages, ultimately lowering systemic iron levels.[3][5]

In Vitro Activity

The in vitro activity of this compound has been characterized in various cell-based assays, demonstrating its potency and selectivity as a ferroportin inhibitor.

| Assay Type | Cell Line | Parameter | This compound | Hepcidin | Reference |

| Ferroportin Binding Competition | J774 (murine macrophage) | IC50 | 9 ± 5 nM | 13 ± 4 nM | [1] |

| Cellular Iron Efflux Inhibition | T47D (human breast cancer) | EC50 | 68 ± 21 nM | 123 ± 46 nM | [1][2] |

| Cytotoxicity | Not specified | IC50 | >100 µM | Not applicable | [4] |

| Off-target Screening | Panel of 70 receptors, ion channels, and transporters | Activity at 10 µM | No significant effects | Not applicable | [1] |

| Enzyme Inhibition Screening | Panel of 27 enzymes | Activity at 10 µM | No significant effects | Not applicable | [1] |

In Vivo Pharmacology

The preclinical efficacy of this compound has been evaluated in several animal models of iron overload and hematological disorders.

Pharmacodynamics in Rodents

Oral administration of this compound to rats resulted in a time-dependent decrease in plasma iron levels, with the nadir observed approximately 4 hours post-dose.[3][4] In an acute model of hypoferremia in C57BL/6 mice, a 60 mg/kg oral dose of this compound led to a significant reduction in serum iron at 1 and 3 hours, with decreases of 40% and 58% respectively, comparable to the effect of a 5 mg/kg intraperitoneal injection of hepcidin.[1][3]

Efficacy in a Mouse Model of β-Thalassemia

In the Hbbth3/+ mouse model of β-thalassemia, this compound demonstrated significant therapeutic benefits.[3] Treatment with this compound improved anemia, as evidenced by increased hemoglobin levels and red blood cell counts.[3][4] Furthermore, it ameliorated ineffective erythropoiesis, reduced splenomegaly, and prevented liver iron loading.[3] Doses of 30 and 100 mg/kg resulted in a significant decrease in serum iron levels by 77% and 84%, respectively, and a reduction in relative spleen weight by 52% and 65%, respectively.[1]

| Parameter | Vehicle | This compound (30 mg/kg) | This compound (100 mg/kg) | Reference |

| Serum Iron Reduction | - | 77% | 84% | [1] |

| Relative Spleen Weight Reduction | - | 52% | 65% | [1] |

| Hemoglobin | Baseline | Increased | Increased | [3][4] |

| Red Blood Cell Count | Baseline | Increased | Increased | [3][4] |

Efficacy in a Mouse Model of Sickle Cell Disease

In the Townes mouse model of sickle cell disease, this compound induced iron-restricted erythropoiesis, leading to the formation of hypochromic and microcytic red blood cells with decreased intracellular sickle hemoglobin concentrations.[5] This resulted in reduced hemolysis markers, including plasma heme, lactate dehydrogenase, and bilirubin.[5] Importantly, the therapeutic doses did not exacerbate anemia.[5]

Experimental Protocols

Ferroportin Internalization and Ubiquitination Assay

Methodology:

-

Ferroportin Internalization: Madin-Darby Canine Kidney (MDCK) cells stably expressing human ferroportin fused to a HaloTag were utilized.[3] These cells were treated with either this compound or hepcidin for various durations (20 minutes, 1 hour, 3 hours, 6 hours, and 18 hours).[3] The HaloTag was labeled with a fluorescent TMR-HaloTag ligand to visualize the localization of ferroportin within the cells via microscopy, allowing for the assessment of its internalization from the cell surface.[3]

-

Ferroportin Ubiquitination: J774 murine macrophage cells, which endogenously express ferroportin, were treated with this compound or hepcidin.[1][3] Following treatment, the cells were lysed, and ferroportin was immunoprecipitated. The immunoprecipitated proteins were then subjected to Western blotting to detect the presence of ubiquitin, indicating that ferroportin had been ubiquitinated.[1]

Cellular Iron Efflux Assay

Methodology: The T47D human breast cancer cell line, which endogenously expresses ferroportin, was used for this assay.[1][2] The cells were incubated with iron sulfate labeled with the stable isotope 58Fe.[1] After loading with 58Fe, the cells were treated with varying concentrations of this compound or hepcidin. The amount of 58Fe released from the cells into the culture medium was then measured to determine the extent of inhibition of cellular iron efflux.[1]

In Vivo Efficacy in Hbbth3/+ Mouse Model of β-Thalassemia

Methodology: Hbbth3/+ mice were treated with this compound once daily.[3] Hematological parameters, including hemoglobin levels and red blood cell counts, were monitored throughout the study.[3][4] At the end of the treatment period, serum iron levels, spleen weight, and liver iron content were measured.[1][3] Flow cytometry was used to analyze erythroid precursors in the bone marrow and spleen to assess ineffective erythropoiesis.[3]

Pharmacokinetics

Pharmacokinetic studies in rats following a single oral dose of 30 mg/kg this compound showed rapid absorption.[3] In a Phase 1 study in healthy human volunteers, this compound was also rapidly absorbed, with detectable plasma levels 15 to 30 minutes post-dose.[6] The mean elimination half-life after a single dose ranged from 1.9 to 5.3 hours.[6] Following multiple doses, there was no apparent change in absorption, and drug accumulation was minimal.[6]

Safety Pharmacology

In preclinical toxicology studies in rodents, this compound was well-tolerated.[4] The no-observed-adverse-effect-level (NOAEL) was determined to be above 600 mg/kg in 14-day dosing studies in healthy rodents.[4] In longer-term studies, no dose-limiting toxicity was observed.[4] The primary pharmacological effect at high doses was related to excessive iron restriction, leading to iron deficiency anemia.[3] In vitro, this compound showed no significant off-target effects in a broad panel of receptors, ion channels, transporters, and enzymes at a concentration of 10 µM.[1]

Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective oral inhibitor of ferroportin with a mechanism of action that mimics the endogenous iron regulatory hormone hepcidin. In vitro and in vivo studies have shown its ability to effectively restrict iron availability and ameliorate the pathophysiology of iron overload and hematological disorders such as β-thalassemia and sickle cell disease. The favorable pharmacokinetic and safety profile of this compound supports its continued clinical development as a potential therapeutic agent for these conditions.[7]

References

- 1. tandfonline.com [tandfonline.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]

- 4. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Oral ferroportin inhibitor this compound: First-in-human, phase 1 study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral ferroportin inhibitor vamifeport for improving iron homeostasis and erythropoiesis in β-thalassemia: current evidence and future clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating VIT-2763: A Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

VIT-2763, also known as Vamifeport, is a first-in-class, orally bioavailable small molecule inhibitor of ferroportin, the sole known cellular iron exporter in mammals.[1][2][3] By targeting ferroportin, this compound effectively modulates iron homeostasis, presenting a promising therapeutic strategy for diseases characterized by ineffective erythropoiesis and iron overload, such as β-thalassemia and sickle cell disease.[3][4][5] This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and key experimental data from preclinical and clinical studies.

The Molecular Target: Ferroportin (FPN)

The primary molecular target of this compound is ferroportin (FPN) , also known as solute carrier family 40 member 1 (SLC40A1).[1][2][6] Ferroportin is a transmembrane protein responsible for the transport of iron from the intracellular environment to the systemic circulation.[2][6] It is predominantly expressed on the surface of cells that play a crucial role in iron absorption and recycling, including:

-

Duodenal enterocytes: Responsible for dietary iron absorption.

-

Macrophages (of the liver and spleen): Recycle iron from senescent red blood cells.

-

Hepatocytes: Store and release iron.[2]

The activity of ferroportin is tightly regulated by the peptide hormone hepcidin . Hepcidin binds to ferroportin, inducing its internalization and degradation, thereby reducing iron export into the bloodstream.[1][4] In several iron overload disorders, such as β-thalassemia, hepcidin levels are inappropriately low, leading to excessive ferroportin activity and subsequent iron toxicity.[4][7]

Mechanism of Action of this compound

This compound acts as a hepcidin mimetic , functionally replicating the regulatory role of the endogenous peptide on ferroportin.[1][4] Its mechanism of action involves a multi-step process that ultimately leads to the inhibition of cellular iron efflux.[1]

Competitive Binding to Ferroportin

This compound competitively binds to ferroportin, effectively displacing the binding of hepcidin.[1][8] This was demonstrated in a competition assay using the macrophage cell line J774, where this compound competed with fluorescently labeled TMR-hepcidin for binding and internalization.[1]

Induction of Ferroportin Ubiquitination, Internalization, and Degradation

Similar to hepcidin, the binding of this compound to ferroportin triggers a cascade of events leading to the removal of ferroportin from the cell surface.[1][4] This process involves:

-

Ubiquitination: The attachment of ubiquitin molecules to ferroportin, marking it for degradation.

-

Internalization: The endocytosis of the ferroportin-ubiquitin complex from the cell membrane.

-

Degradation: The lysosomal degradation of the internalized ferroportin.

This sequence of events effectively reduces the number of functional ferroportin transporters on the cell surface, thereby blocking iron export.[1][4]

Signaling Pathway and Experimental Workflow

The interaction of this compound with ferroportin and its downstream consequences can be visualized through the following diagrams.

Caption: Signaling pathway of this compound action on ferroportin.

Caption: Experimental workflow for assessing ferroportin ubiquitination.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various assays.

Table 1: In Vitro and Cell-Based Assay Potency

| Assay | Cell Line/System | Parameter | This compound Value | Hepcidin Value | Reference |

| TMR-Hepcidin Competition | J774 macrophages | IC₅₀ | 9 ± 5 nM | 13 ± 4 nM | [1] |

| TMR-Hepcidin Displacement | --- | IC₅₀ | 24 ± 13 nM | --- | [8] |

| Iron Efflux Inhibition | HEK293 cells | EC₅₀ | 68 ± 21 nM | 123 ± 46 nM | [7] |

| Iron Retention | Ferroportin-expressing cells | EC₅₀ | --- | 39 ± 20 nM | [1] |

| BLA Reporter Gene Activity | HEK293 cells | EC₅₀ | 140 ± 50 nM | --- | [8] |

Table 2: Preclinical Efficacy in Hbbth3/+ Mouse Model of β-Thalassemia

| Parameter | Treatment Group | Result | Reference |

| Serum Iron Reduction | 30 mg/kg this compound | 77% decrease | [4][8] |

| Serum Iron Reduction | 100 mg/kg this compound | 84% decrease | [4][8] |

| Hemoglobin (Hb) Levels | 30 & 100 mg/kg this compound | Significantly increased | [4][8] |

| Red Blood Cell (RBC) Counts | 30 & 100 mg/kg this compound | Significantly increased | [4][8] |

| Reticulocyte Counts | 30 & 100 mg/kg this compound | Significantly lowered | [4][8] |

| ROS-positive RBCs | 30 & 100 mg/kg this compound | Decreased from 67% to 30% | [8] |

Table 3: Phase 1 Human Pharmacokinetics (Single Ascending Dose)

| Dose | Tmax (median) | T½ (geometric mean) | Reference |

| 5 mg - 240 mg | 0.50 - 3.00 hours | 1.88 - 5.33 hours | [2] |

Detailed Experimental Protocols

Ferroportin Internalization and Ubiquitination Assay

Objective: To determine if this compound induces the internalization and ubiquitination of ferroportin.

Cell Line: J774 macrophage cells with endogenous ferroportin expression, or MDCK cells stably expressing human ferroportin with a fluorescent HaloTag.[1]

Methodology:

-

Cell Culture: Culture J774 or MDCK-FPN-HaloTag cells under standard conditions. For J774 cells, ferroportin expression can be induced with iron.

-

Treatment: Treat cells with this compound (e.g., 100 nM) or hepcidin as a positive control for various time points (e.g., 20 minutes, 1, 3, 6, 18 hours).[1][8]

-

Ferroportin Internalization (MDCK-FPN-HaloTag):

-

Label ferroportin with a fluorescent TMR-HaloTag ligand.

-

After treatment, visualize and quantify the internalization of the fluorescently tagged ferroportin using confocal microscopy.

-

-

Ferroportin Ubiquitination (J774 cells):

-

Lyse the cells in a suitable buffer containing protease and deubiquitinase inhibitors.

-

Perform immunoprecipitation using an anti-ferroportin antibody to isolate ferroportin and its bound proteins.

-

Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

-

Perform a Western blot using an anti-ubiquitin antibody to detect ubiquitinated ferroportin. An anti-ferroportin antibody is used as a loading control.

-

TMR-Hepcidin Competition Binding Assay

Objective: To assess the ability of this compound to compete with hepcidin for binding to ferroportin.

Cell Line: J774 macrophage cells.[1]

Methodology:

-

Cell Culture and Ferroportin Induction: Culture J774 cells and induce ferroportin expression with an iron source.

-

Competition: Incubate the cells with a fixed concentration of fluorescently labeled TMR-hepcidin and increasing concentrations of unlabeled this compound or unlabeled hepcidin (as a competitor control).

-

Detection: After incubation, wash the cells to remove unbound ligands.

-

Analysis: Measure the cell-associated fluorescence using a suitable method, such as flow cytometry or a fluorescence plate reader. The reduction in fluorescence in the presence of this compound indicates competition for binding. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of TMR-hepcidin binding.

Cellular Iron Efflux Assay

Objective: To measure the inhibitory effect of this compound on ferroportin-mediated iron export.

Cell Line: HEK293 cells engineered to express ferroportin.[7]

Methodology:

-

Iron Loading: Pre-load the cells with a source of iron, such as ⁵⁹Fe-transferrin or a non-radioactive iron source.

-

Treatment: Treat the cells with increasing concentrations of this compound or hepcidin.

-

Iron Efflux Measurement: After a defined incubation period, measure the amount of iron that has been exported from the cells into the culture medium. If using ⁵⁹Fe, this can be quantified using a gamma counter. For non-radioactive iron, colorimetric or mass spectrometry-based methods can be used.

-

Analysis: Calculate the EC₅₀ value, representing the concentration of this compound that causes a 50% inhibition of iron efflux.

Conclusion

This compound is a potent and orally active inhibitor of ferroportin that mimics the action of the natural regulator hepcidin.[1][2] By inducing the internalization and degradation of ferroportin, this compound effectively reduces systemic iron levels.[1][4] Preclinical studies have demonstrated its efficacy in ameliorating anemia and ineffective erythropoiesis in a mouse model of β-thalassemia.[4] Phase 1 clinical data in healthy volunteers have shown that this compound is well-tolerated and effectively lowers serum iron levels.[2][9] These findings support the ongoing clinical development of this compound as a promising novel therapeutic for patients with β-thalassemia, sickle cell disease, and other disorders of iron metabolism.[3][10]

References

- 1. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]

- 2. Oral ferroportin inhibitor VIT‐2763: First‐in‐human, phase 1 study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newsroom.csl.com [newsroom.csl.com]

- 4. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Vifor Pharma Ferroportin Inhibitor Enters Phase-I Clinical Trial - BioSpace [biospace.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Oral ferroportin inhibitor this compound: First-in-human, phase 1 study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for VIT-2763 (Vamifeport) In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro experimental protocols for characterizing the activity of VIT-2763 (also known as vamifeport), an oral ferroportin inhibitor. The methodologies outlined below are based on published preclinical research and are intended to guide the in vitro assessment of this compound's mechanism of action and potency.

Introduction

This compound is a small molecule inhibitor of ferroportin, the sole known cellular iron exporter in vertebrates. It mimics the action of the natural peptide hormone hepcidin, which is the master regulator of iron homeostasis. By binding to ferroportin, this compound induces its internalization and subsequent degradation, thereby blocking the export of iron from cells into the plasma. This mechanism of action makes this compound a promising therapeutic agent for diseases characterized by ineffective erythropoiesis and iron overload, such as β-thalassemia and sickle cell disease.

Mechanism of Action

This compound acts as a hepcidin mimetic. It binds to ferroportin, triggering a signaling cascade that leads to the ubiquitination of the ferroportin protein. This ubiquitination marks ferroportin for internalization from the cell surface and subsequent degradation in the lysosome. The net effect is a reduction in the amount of functional ferroportin on the cell membrane, leading to decreased iron efflux from key cell types such as enterocytes, macrophages, and hepatocytes.

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the key in vitro potency data for this compound in comparison to the endogenous ligand, hepcidin.

| Parameter | This compound | Hepcidin | Cell Line | Assay Type |

| IC50 (nM) | 9 ± 5 | 13 ± 4 | J774 (mouse macrophage) | Ferroportin Binding Competition |

| EC50 (nM) | 68 ± 21 | 123 ± 46 | T47D (human breast cancer) | Cellular Iron Efflux Inhibition |

Data presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Ferroportin Binding Competition Assay

This assay is designed to quantify the ability of this compound to compete with hepcidin for binding to ferroportin.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for hepcidin binding to ferroportin.

Cell Line: J774 mouse macrophage cell line, which endogenously expresses ferroportin.

Materials:

-

J774 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescently labeled hepcidin (e.g., TAMRA-hepcidin)

-

Unlabeled hepcidin (for positive control)

-

This compound

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection capabilities

Protocol:

-

Cell Seeding: Seed J774 cells into 96-well black, clear-bottom plates at a density of 5 x 104 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound and unlabeled hepcidin in assay buffer.

-

Assay Procedure: a. Wash the cells once with assay buffer. b. Add the diluted this compound or unlabeled hepcidin to the respective wells. c. Add fluorescently labeled hepcidin to all wells at a final concentration equal to its Kd. d. Incubate the plate at 4°C for 2 hours to allow for binding competition without significant internalization.

-

Data Acquisition: a. Wash the cells three times with cold assay buffer to remove unbound fluorescent hepcidin. b. Add assay buffer to each well. c. Measure the fluorescence intensity using a plate reader.

-

Data Analysis: a. Subtract the background fluorescence (wells with no fluorescent hepcidin). b. Normalize the data to the control wells (no competitor). c. Plot the normalized fluorescence intensity against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the Ferroportin Binding Competition Assay.

Ferroportin Ubiquitination and Internalization Assay

This assay assesses the ability of this compound to induce the ubiquitination and subsequent internalization of ferroportin.

Objective: To qualitatively and quantitatively measure the ubiquitination and internalization of ferroportin following treatment with this compound.

Cell Line: MDCK cells stably expressing human ferroportin tagged with a fluorescent protein (e.g., GFP-FPN) or a HaloTag.

Materials:

-

MDCK-GFP-FPN or MDCK-Halo-FPN cells

-

Cell culture medium

-

This compound

-

Hepcidin (positive control)

-

Proteasome inhibitor (e.g., MG132, to stabilize ubiquitinated proteins)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-ubiquitin antibody

-

Anti-GFP or anti-HaloTag antibody

-

Secondary antibodies for immunoprecipitation and western blotting

-

Protein A/G agarose beads

-

Confocal microscope

Protocol for Immunoprecipitation and Western Blotting:

-

Cell Treatment: Treat MDCK-GFP-FPN cells with this compound or hepcidin for various time points (e.g., 0, 15, 30, 60 minutes) in the presence of MG132.

-

Cell Lysis: Lyse the cells and collect the protein lysate.

-

Immunoprecipitation: a. Incubate the lysate with an anti-GFP antibody to pull down GFP-FPN. b. Add protein A/G agarose beads to capture the antibody-protein complexes. c. Wash the beads to remove non-specific binding.

-

Western Blotting: a. Elute the protein from the beads and run on an SDS-PAGE gel. b. Transfer the protein to a PVDF membrane. c. Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated GFP-FPN.

Protocol for Confocal Microscopy (Internalization):

-

Cell Seeding: Seed MDCK-Halo-FPN cells on glass-bottom dishes.

-

Labeling: Label the cells with a fluorescent HaloTag ligand (e.g., TMR-HaloTag) that is cell-impermeable to specifically label surface ferroportin.

-

Treatment: Treat the cells with this compound or hepcidin for various time points (e.g., 0, 30, 60, 120 minutes).

-

Imaging: a. Wash the cells to remove the treatment compounds. b. Image the cells using a confocal microscope to visualize the internalization of the fluorescently labeled ferroportin from the cell membrane into intracellular compartments.

Application Notes and Protocols for VIT-2763 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of VIT-2763 (vamifeport), an oral ferroportin inhibitor, in various mouse models of hematological disorders. The included protocols are based on preclinical studies and are intended to guide researchers in designing and executing their own experiments.

Mechanism of Action

This compound is a small molecule that mimics the action of hepcidin, the master regulator of iron homeostasis.[1] It binds to the iron exporter ferroportin, inducing its internalization and degradation.[1][2] This blockage of iron efflux from cells, particularly enterocytes and macrophages, leads to a decrease in systemic iron availability.[2][3] In diseases like β-thalassemia and sickle cell disease, this reduction in iron is hypothesized to ameliorate ineffective erythropoiesis and reduce iron-driven oxidative stress.[2][4]

Signaling Pathway

The mechanism of this compound involves the direct inhibition of ferroportin, which in turn affects iron transport and erythropoiesis.

Caption: Mechanism of action of this compound.

Data Presentation: Dosing and Administration in Mouse Models

The following tables summarize the quantitative data from key preclinical studies of this compound in different mouse models.

Table 1: this compound in Hbbth3/+ Mouse Model of β-Thalassemia

| Parameter | Dosing Regimen | Duration | Key Outcomes | Citations |

| Serum Iron | 30 mg/kg, oral, twice daily | 36 days | 77% decrease | [2][3] |

| 100 mg/kg, oral, twice daily | 36 days | 84% decrease | [2][3] | |

| Hemoglobin | 30 or 100 mg/kg, oral, twice daily | 36 days | Significant increase from day 8 | [2][3] |

| Spleen Weight | 30 mg/kg, oral, twice daily | 5 weeks | 52% reduction | [5] |

| 100 mg/kg, oral, twice daily | 5 weeks | 65% reduction | [5] | |

| Liver Iron | 30 or 100 mg/kg, oral, twice daily | 36 days | No change in total liver iron, but prevented new iron loading | [2][3][6] |

| Combination Therapy | 120 mg/kg this compound + 30 mg/kg Deferasirox (DFX), oral, once daily | 3 weeks | Improved anemia and erythropoiesis; DFX efficacy in reducing liver iron was not impaired. | [7][8] |

Table 2: this compound in Townes Mouse Model of Sickle Cell Disease

| Parameter | Dosing Regimen | Duration | Key Outcomes | Citations |

| Erythropoiesis | 60 mg/kg, oral, twice daily | 6 weeks | Induced iron-restricted erythropoiesis (decreased MCH and MCV) without exacerbating anemia. | [4] |

| Hemolysis Markers | 60 mg/kg, oral, twice daily | 6 weeks | Reduced plasma heme, lactate dehydrogenase, and bilirubin. | [4] |

| Vascular Inflammation | 60 mg/kg, oral, twice daily | 6 weeks | Reduced plasma soluble VCAM-1 concentrations. | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in mouse models.

Protocol 1: Evaluation of this compound Efficacy in a β-Thalassemia Mouse Model

Objective: To assess the effect of oral this compound administration on hematological parameters and iron homeostasis in Hbbth3/+ mice.

Materials:

-

Hbbth3/+ mice

-

This compound

-

Vehicle control (e.g., appropriate aqueous solution)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA tubes)

-

Analytical equipment for complete blood counts (CBC) and serum iron measurement

Workflow:

Caption: Experimental workflow for this compound in a β-thalassemia mouse model.

Procedure:

-

Animal Model: Utilize Hbbth3/+ mice, a model for β-thalassemia intermedia.

-

Acclimatization and Diet: House the mice under standard conditions and provide them with a diet low in iron (<10 mg/kg) to control for dietary iron absorption.[2]

-

Grouping: Randomly assign mice to treatment groups: vehicle control, 30 mg/kg this compound, and 100 mg/kg this compound.

-

Administration: Administer the assigned treatment orally via gavage twice daily for a period of 36 days.[2][3]

-

Monitoring: Monitor the health of the animals daily. Collect blood samples at regular intervals (e.g., weekly) for complete blood count (CBC) analysis to track changes in hemoglobin and red blood cell parameters.

-

Terminal Collection: At the end of the treatment period (Day 36), collect terminal blood samples 3 hours after the final dose to measure serum iron levels.[2][6] Harvest tissues such as the liver and spleen for iron content analysis.

-

Data Analysis: Analyze hematological parameters and iron levels. Perform statistical analysis to compare the treatment groups to the vehicle control.

Protocol 2: Investigation of this compound in a Sickle Cell Disease Mouse Model

Objective: To determine the impact of this compound on iron-restricted erythropoiesis, hemolysis, and vascular inflammation in the Townes mouse model of sickle cell disease.

Materials:

-

Townes (HbSS) mice

-

This compound

-

Vehicle control

-

Oral gavage needles

-

Blood collection supplies

-

Analytical equipment for CBC, reticulocyte counts, and plasma biomarker analysis (e.g., heme, LDH, bilirubin, sVCAM-1)

Procedure:

-

Animal Model: Use the Townes mouse model, which expresses human sickle hemoglobin.

-

Grouping and Administration: Randomize 6- to 7-week-old HbSS mice into vehicle and 60 mg/kg this compound treatment groups. Administer the treatments orally twice daily for 6 weeks.[4]

-

Blood and Tissue Analysis: At the end of the 6-week treatment period, collect blood to analyze:

-

Complete blood counts, with a focus on red blood cell indices such as mean corpuscular hemoglobin concentration (MCHC) and mean corpuscular volume (MCV).[4]

-

Reticulocyte counts.[4]

-

Markers of hemolysis in the plasma, including heme, lactate dehydrogenase (LDH), and bilirubin.[4]

-

Markers of vascular inflammation, such as soluble VCAM-1 (sVCAM-1).[4]

-

-

Data Analysis: Compare the measured parameters between the this compound treated group and the vehicle control group using appropriate statistical methods.

References

- 1. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The oral ferroportin inhibitor vamifeport improves hemodynamics in a mouse model of sickle cell disease | Blood | American Society of Hematology [ashpublications.org]

- 5. tandfonline.com [tandfonline.com]

- 6. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]

- 7. mdpi.com [mdpi.com]

- 8. The Oral Ferroportin Inhibitor this compound Improves Erythropoiesis without Interfering with Iron Chelation Therapy in a Mouse Model of β-Thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of VIT-2763 in the Hbbth3/+ Mouse Model of β-Thalassemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-thalassemia is a hereditary anemia characterized by deficient β-globin synthesis, leading to ineffective erythropoiesis and iron overload. The Hbbth3/+ mouse model, which mirrors β-thalassemia intermedia in humans, is a crucial tool for preclinical research. VIT-2763 (also known as vamifeport) is an orally administered small molecule inhibitor of ferroportin, the primary cellular iron exporter. By blocking ferroportin, this compound restricts iron availability, thereby aiming to ameliorate the pathophysiology of β-thalassemia. These application notes provide a comprehensive overview of the use of this compound in the Hbbth3/+ mouse model, including its mechanism of action, key experimental findings, and detailed protocols.

Mechanism of Action of this compound

In β-thalassemia, inappropriately low levels of the hormone hepcidin lead to excessive iron absorption and release into the bloodstream via ferroportin.[1][2][3] This excess iron contributes to the formation of toxic α-globin aggregates and reactive oxygen species (ROS) in erythroid precursors, resulting in ineffective erythropoiesis.[1][2]

This compound acts as a hepcidin mimetic.[1][2] It binds to ferroportin, inducing its internalization and degradation.[1][2][4][5] This blockage of ferroportin-mediated iron efflux from enterocytes and macrophages reduces systemic iron availability.[1][6] The restriction of iron is presumed to limit the formation of toxic α-globin aggregates, thereby improving red blood cell (RBC) maturation and survival.[1][2]

Key Experimental Findings

Treatment of Hbbth3/+ mice with this compound has demonstrated significant improvements in hematological parameters, iron homeostasis, and markers of erythropoiesis.

Data Presentation

Table 1: Effect of this compound on Hematological Parameters in Hbbth3/+ Mice

| Parameter | Treatment Group | Result | Reference |

| Hemoglobin | This compound (30 or 100 mg/kg) | Significantly increased | [2] |

| Red Blood Cell (RBC) Count | This compound (30 or 100 mg/kg) | Significantly increased | [2] |

| Mean Corpuscular Volume (MCV) | This compound (30 or 100 mg/kg) | Significantly reduced | [2][4] |

| Mean Corpuscular Hemoglobin (MCH) | This compound (30 or 100 mg/kg) | Significantly reduced | [2][4] |

| Reticulocyte Count | This compound (30 or 100 mg/kg) | Significantly reduced | [2][4] |

Table 2: Effect of this compound on Iron Homeostasis in Hbbth3/+ Mice

| Parameter | Treatment Group | Result | Reference |

| Serum Iron | This compound (30 or 100 mg/kg) | Significantly decreased (by 77% and 84% respectively) | [1] |

| Transferrin Saturation (TSAT) | This compound | Decreased | [4][7] |

| Liver Iron Concentration | This compound | No significant change in total iron, but prevented further loading | [1][2][7] |

| Spleen Weight | This compound (30 or 100 mg/kg) | Significantly reduced (by 52% and 65% respectively) | [6] |

Table 3: Effect of this compound on Erythropoiesis and RBC Health in Hbbth3/+ Mice

| Parameter | Treatment Group | Result | Reference |

| α-globin Aggregates | This compound (60 mg/kg) | Reduced | [1][8] |

| Reactive Oxygen Species (ROS) in RBCs | This compound (60 mg/kg) | Reduced | [1][4] |

| RBC Apoptosis (Annexin V staining) | This compound | Significantly decreased | [1][2] |

| RBC Lifespan | This compound (60 mg/kg) | Extended | [2] |

| Splenic Erythroid Precursors | This compound | Corrected proportions of myeloid precursors | [1][3][9][10] |

| Serum Erythropoietin (EPO) | This compound | Declined | [4][5] |

Experimental Protocols

Protocol 1: General Treatment of Hbbth3/+ Mice with this compound

This protocol outlines the general procedure for administering this compound to Hbbth3/+ mice to assess its impact on β-thalassemia pathophysiology.

Materials:

-

Hbbth3/+ mice (and wild-type littermates as controls)

-

This compound

-

Vehicle control (e.g., as specified in the source literature)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Anesthesia and euthanasia reagents

-

Standard laboratory equipment for tissue processing and analysis

Procedure:

-

Animal Model: Utilize Hbbth3/+ mice, which are a model for β-thalassemia intermedia.[8] Wild-type littermates should be used as controls.

-

Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

-

Grouping: Randomly assign mice to treatment groups:

-

Vehicle control

-

This compound (e.g., 30 mg/kg, 60 mg/kg, or 100 mg/kg)

-

-

Drug Formulation: Prepare this compound for oral administration. The specific vehicle will depend on the formulation used in the original studies.

-

Administration: Administer this compound or vehicle via oral gavage once or twice daily.[6] Treatment duration can range from 3 to 7 weeks.[1][7]

-

Monitoring: Monitor animal health daily, including body weight and general appearance.

-

Sample Collection:

-

Blood: Collect blood samples periodically (e.g., weekly) via tail vein or submandibular bleeding for complete blood counts (CBC) and serum iron analysis.

-

Terminal Collection: At the end of the treatment period, anesthetize the mice and collect terminal blood via cardiac puncture. Euthanize the mice and harvest tissues (liver, spleen, bone marrow).

-

-

Analysis:

-

Hematology: Analyze blood samples for CBC parameters using an automated hematology analyzer.

-

Iron Studies: Measure serum iron, transferrin saturation, and tissue iron content (liver and spleen) using appropriate biochemical assays.

-

Erythropoiesis:

-

Flow Cytometry: Analyze bone marrow and spleen cells for erythroid precursor populations using markers such as Ter119 and CD44.[4]

-

Histology: Perform histological analysis of the spleen to assess extramedullary erythropoiesis.

-

RBC Health: Assess RBCs for ROS levels, apoptosis (Annexin V), and mitochondrial retention using flow cytometry.[4][9]

-

-

Protocol 2: Combination Therapy with Deferasirox (DFX)

This protocol investigates the synergistic or additive effects of this compound with the iron chelator deferasirox.

Rationale: While this compound improves erythropoiesis and prevents further iron loading, it does not reduce existing liver iron stores.[4][7] Combining it with an iron chelator like DFX may address both ineffective erythropoiesis and established iron overload.[4][7]

Procedure:

-

Animal Model: Use 11-15 week-old Hbbth3/+ mice with established iron overload.[5]

-

Grouping:

-

Vehicle

-

This compound (e.g., 120 mg/kg)

-

DFX (e.g., 30 mg/kg)

-

This compound + DFX

-

-

Administration: Administer drugs orally once daily for three weeks.[7]

-

Analysis: Perform endpoint analysis as described in Protocol 1, with a particular focus on comparing the effects of the single agents versus the combination on liver and kidney iron concentrations, as well as hematological and erythropoietic parameters.[4][5]

Key Findings from Combination Studies:

-

This compound does not interfere with the iron-chelating efficacy of DFX.[4][7]

-

The combination of this compound and DFX improves both erythropoiesis and reduces established iron overload.[4][5][7]

-

DFX alone does not improve erythropoiesis in this model.[4][5][7]

Conclusion

This compound represents a promising oral therapeutic strategy for β-thalassemia by targeting the hepcidin-ferroportin axis to restrict iron availability. In the Hbbth3/+ mouse model, it has been shown to ameliorate anemia, improve ineffective erythropoiesis, and prevent iron overload. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of this compound and similar compounds in a preclinical setting. The potential for combination therapy with iron chelators further enhances its clinical applicability.

References

- 1. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]

- 2. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Oral Ferroportin Inhibitor this compound Improves Erythropoiesis without Interfering with Iron Chelation Therapy in a Mouse Model of β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The Oral Ferroportin Inhibitor this compound Improves Erythropoiesis without Interfering with Iron Chelation Therapy in a Mouse Model of β-Thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ferroportin inhibitor vamifeport ameliorates ineffective erythropoiesis in a mouse model of b-thalassemia with blood transfusions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]

- 10. JCI - Oral ferroportin inhibitor ameliorates ineffective erythropoiesis in a model of β-thalassemia [jci.org]

Application Notes and Protocols for VIT-2763 in Sickle Cell Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

VIT-2763, also known as vamifeport, is a first-in-class, orally bioavailable small molecule inhibitor of ferroportin, the sole iron exporter in vertebrates. In the context of sickle cell disease (SCD), this compound presents a novel therapeutic strategy by inducing a state of mild, controlled iron restriction. This approach aims to reduce the intracellular concentration of sickle hemoglobin (HbS), thereby mitigating the primary driver of red blood cell (RBC) sickling, hemolysis, and subsequent vaso-occlusive crises (VOCs).[1][2] These application notes provide a comprehensive overview of the use of this compound in preclinical SCD research, with a focus on the Townes mouse model. Detailed protocols for key experimental assays are provided to facilitate the investigation of this compound's mechanism of action and therapeutic effects.

Mechanism of Action

This compound competitively inhibits ferroportin, preventing the export of iron from enterocytes into the bloodstream and the release of recycled iron from macrophages.[1] This systemic iron restriction leads to reduced iron availability for erythropoiesis. In sickle cell disease, this has a dual beneficial effect. Firstly, it lowers the mean corpuscular hemoglobin concentration (MCHC) within red blood cells. A reduction in intracellular HbS concentration is known to delay HbS polymerization, the fundamental event initiating RBC sickling.[1][2] Secondly, by limiting iron, this compound can reduce the generation of reactive oxygen species (ROS), thereby mitigating oxidative stress and endothelial activation, which are key contributors to the inflammatory component of SCD.[2]

References

Application Notes and Protocols: Ferroportin Ubiquitination Assay with VIT-2763

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroportin (FPN), the sole known vertebrate iron exporter, is a critical regulator of systemic iron homeostasis.[1][2] Its expression and activity are post-translationally controlled by the peptide hormone hepcidin. The binding of hepcidin to ferroportin triggers its ubiquitination, internalization, and subsequent degradation within lysosomes, thereby blocking cellular iron efflux.[2][3][4][5] Dysregulation of the hepcidin-ferroportin axis is implicated in various iron metabolism disorders. VIT-2763 (also known as Vamifeport) is an orally available small molecule inhibitor of ferroportin that mimics the action of hepcidin.[6][7] It competes with hepcidin for binding to ferroportin, leading to ferroportin's ubiquitination, internalization, and degradation.[2][8][9] These application notes provide detailed protocols for assessing the ubiquitination of ferroportin in response to this compound treatment.

Mechanism of Action of this compound

This compound acts as a hepcidin mimetic. By binding to ferroportin, it induces a conformational change that signals for the recruitment of the cellular ubiquitination machinery. This leads to the attachment of ubiquitin molecules to lysine residues on ferroportin, marking it for endocytosis and lysosomal degradation. This process effectively reduces the amount of functional ferroportin on the cell surface, thus inhibiting iron export from the cell.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity based on preclinical studies.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (TMR-Hepcidin Displacement) | 24 ± 13 nM | HEK293 cells | [6] |

| IC50 (TMR-Hepcidin Competition) | 9 ± 5 nM | J774 cells | [8] |

| EC50 (BLA Reporter Gene Activity) | 140 ± 50 nM | HEK293 cells | [6] |

| EC50 (Inhibition of Iron Efflux) | 68 ± 21 nM | Not specified | [10] |

Table 2: Time-Course of this compound Induced Ferroportin Ubiquitination and Degradation

| Time Point | Event | Cell Line | Reference |

| 10-20 minutes | Ferroportin Ubiquitination | J774 cells | [7][9] |

| 40-120 minutes | Ferroportin Degradation | J774 cells | [9] |

Experimental Protocols

Protocol 1: In-Cell Ferroportin Ubiquitination Assay

This protocol describes the detection of ferroportin ubiquitination in cultured cells following treatment with this compound.

Materials:

-

Cell line expressing ferroportin (e.g., J774 macrophages, or HEK293 cells stably expressing tagged-ferroportin)

-

Complete cell culture medium

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis Buffer (RIPA or similar, supplemented with protease and deubiquitinase inhibitors like N-ethylmaleimide (NEM))

-

Anti-Ferroportin antibody

-

Anti-Ubiquitin antibody (e.g., P4D1 or FK2)

-

Protein A/G agarose beads

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture dishes and allow them to adhere and grow to 70-80% confluency.

-

Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow for the accumulation of ubiquitinated proteins.

-

Treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control for various time points (e.g., 0, 10, 20, 40, 60 minutes).[6][9]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in ice-cold Lysis Buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Immunoprecipitation of Ferroportin:

-

Transfer the supernatant to a new tube.

-

Determine the protein concentration of the lysate.

-

Incubate an equal amount of protein from each sample with an anti-Ferroportin antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Collect the beads by centrifugation and wash them 3-4 times with Lysis Buffer.

-

-

Western Blotting:

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then probe with an anti-Ubiquitin antibody.

-

Develop the blot using an appropriate secondary antibody and chemiluminescent substrate.

-

The membrane can be stripped and re-probed with an anti-Ferroportin antibody to confirm equal loading of immunoprecipitated ferroportin.

-

Protocol 2: In Vitro Ferroportin Ubiquitination Assay

This protocol is for a cell-free system to assess the direct effect of this compound on ferroportin ubiquitination.

Materials:

-

Recombinant human Ferroportin

-

Recombinant human E1 activating enzyme (e.g., UBA1 or UBA6)[3][11]

-

Recombinant human E2 conjugating enzyme (a panel may need to be screened)

-

Recombinant human E3 ligase (if known, otherwise cell lysate can be used as a source)

-

Recombinant human Ubiquitin

-

This compound

-

10x Ubiquitination Reaction Buffer (containing Mg-ATP)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following on ice:

-

Recombinant Ferroportin

-

E1 Enzyme

-

E2 Enzyme

-

E3 Ligase/Cell Lysate